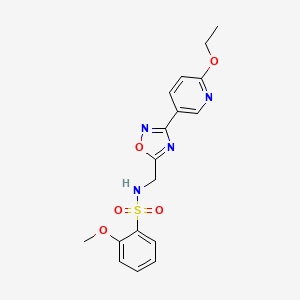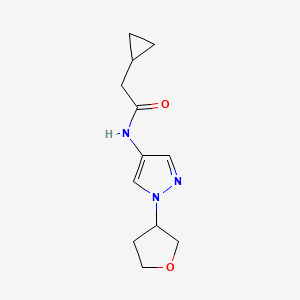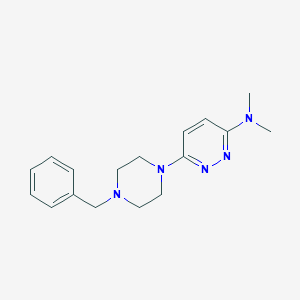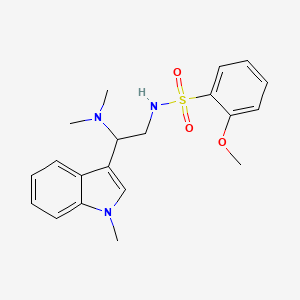![molecular formula C19H20ClN5O4 B2618270 methyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 876900-88-8](/img/structure/B2618270.png)
methyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . The presence of the chlorophenyl and acetate groups suggest that this compound could have interesting chemical properties and potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic core, while the chlorophenyl and acetate groups add additional complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorophenyl group and the electron-donating acetate group. These groups could potentially direct and influence chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetate group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation. Its unique structure allows it to interact with specific molecular targets, making it a candidate for developing new cancer therapies .
Antiviral Agents
F2013-0766 has been studied for its antiviral properties. It can inhibit the replication of certain viruses by interfering with viral enzymes or by blocking viral entry into host cells. This makes it a promising compound for developing treatments against viral infections .
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective effects. It can potentially protect neurons from damage caused by oxidative stress or neurotoxins, which is valuable in the study of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Enzyme Inhibition Studies
The compound is used in enzyme inhibition studies to understand its interaction with various enzymes. This research helps in the development of enzyme inhibitors that can be used as drugs for treating diseases where enzyme activity is dysregulated.
These applications highlight the versatility and potential of F2013-0766 in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O4/c1-11-8-23(13-6-4-5-12(20)7-13)18-21-16-15(24(18)9-11)17(27)25(10-14(26)29-3)19(28)22(16)2/h4-7,11H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQJLQSMPINUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B2618187.png)
![N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B2618188.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-ethoxybenzamide](/img/structure/B2618192.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(4-acetylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2618199.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2618200.png)





![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2618210.png)